
Ripretinib HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ripretinib, also known as DCC-2618, is a potent, orally active and selective KIT/PDGFR inhibitor with potential antineoplastic activity. DCC-2618 targets and binds to both wild-type and mutant forms of KIT and PDGFRa specifically at their switch pocket binding sites, thereby preventing the switch from inactive to active conformations of these kinases and inactivating their wild-type and mutant forms. DCC-2618 also inhibits several other kinases, including vascular endothelial growth factor receptor type 2 (VEGFR2; KDR), angiopoietin-1 receptor (TIE2; TEK), PDGFR-beta and macrophage colony-stimulating factor 1 receptor (FMS; CSF1R), thereby further inhibiting tumor cell growth. Note: Many vendors listed wrong structure with CAS#1225278-16-9
科学的研究の応用
Clinical Efficacy
Phase III INVICTUS Trial:
The pivotal INVICTUS trial established ripretinib's efficacy as a fourth-line therapy for advanced GISTs. In this study, patients receiving ripretinib demonstrated a median progression-free survival (PFS) of 6.3 months compared to just 1.0 month for those on placebo (hazard ratio 0.15; p < 0.0001) . The overall response rate was reported at 11.8%, indicating a significant clinical benefit for patients who had limited treatment options .
Real-World Evidence:
Further investigations in real-world settings have corroborated the findings from clinical trials. A study involving 45 patients in the UK demonstrated that ripretinib maintained its efficacy with comparable safety outcomes to those reported in controlled trials .
Safety Profile
Ripretinib is generally well tolerated, with common adverse effects including lipase increase, hypertension, fatigue, and hypophosphatemia. Most side effects are classified as grade 1 or 2, making it a viable option for patients who have previously undergone extensive treatment regimens . The safety profile supports its use as a late-line therapy in advanced GISTs.
Potential Repurposing
Recent studies have explored ripretinib's potential beyond GISTs, particularly in targeting severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteins. Molecular docking studies suggest that ripretinib may effectively bind to several viral proteins, indicating a possible avenue for repurposing it against COVID-19 . This highlights the versatility of ripretinib as a therapeutic agent beyond its initial indications.
Summary of Key Findings
Aspect | Details |
---|---|
Indication | Advanced gastrointestinal stromal tumors (GISTs) |
Mechanism of Action | Switch-control inhibition of c-KIT and PDGFRA |
Clinical Efficacy | Median PFS: 6.3 months vs. 1.0 months (placebo) |
Overall Response Rate | 11.8% |
Common Adverse Effects | Lipase increase, hypertension, fatigue, hypophosphatemia |
Potential Repurposing | Targeting SARS-CoV-2 proteins |
特性
分子式 |
C24H22BrClFN5O2 |
---|---|
分子量 |
546.8254 |
IUPAC名 |
N-{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}-N'-phenylurea hydrochloride |
InChI |
InChI=1S/C24H21BrFN5O2.ClH/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15;/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33);1H |
InChIキー |
SHMLAUSQLBFHPZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC2=CC(C3=CC4=C(N(CC)C3=O)C=C(NC)N=C4)=C(Br)C=C2F.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ripretinib HCl; Ripretinib hydrochloride; DCC-2618; DCC 2618; DCC2618. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。